molecular formula C8H8ClF B1369933 1-(Chloromethyl)-2-fluoro-3-methylbenzene CAS No. 647037-27-2

1-(Chloromethyl)-2-fluoro-3-methylbenzene

Cat. No. B1369933
M. Wt: 158.6 g/mol
InChI Key: KIXKPLUFGGYZPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, and X-ray crystallography) to determine the physical structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Electrophilic Fluorination

1-(Chloromethyl)-2-fluoro-3-methylbenzene has been utilized in electrophilic fluorination reactions. A notable reagent in this context is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), which has been demonstrated to effectively introduce fluorine into organic molecules. This reagent provides a straightforward and effective route for such transformations, highlighting its importance in organofluorine chemistry (Singh & Shreeve, 2004).

Vaporization Enthalpies

In another application, the vaporization enthalpies of various fluoro- and chloro-substituted methylbenzenes, including derivatives similar to 1-(Chloromethyl)-2-fluoro-3-methylbenzene, were studied. This research is crucial for understanding the physical properties of these compounds, such as their phase transition behaviors and thermodynamics (Verevkin et al., 2014).

Solvent Effects in SNAr Reactions

The compound's derivatives have been used to explore the solvent effects in SNAr (nucleophilic aromatic substitution) reactions. These studies reveal how solvation dynamics can influence the reaction mechanisms, especially when examining reactions in different solvent systems (Alarcón-Espósito et al., 2015).

Synthesis of Organic Intermediates

It also serves as a key intermediate in the synthesis of various organic compounds. For instance, its use in the synthesis of (Chloromethyl) bis(4-fluorophenyl)methylsilane, an intermediate for the fungicide flusilazole, demonstrates its utility in the production of agrochemicals (Guo Xiang-li, 2013).

Spectroscopic Analysis

The infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, a closely related compound, have been analyzed, providing insights into the vibrational properties of these types of molecules. Such studies are essential in the field of molecular spectroscopy and for understanding the structural characteristics of halogenated aromatic compounds (Seth-Paul & Shino, 1975).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes handling and storage guidelines .

Future Directions

This involves a discussion of potential future research directions, applications, or improvements to the synthesis process .

properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXKPLUFGGYZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611119
Record name 1-(Chloromethyl)-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-fluoro-3-methylbenzene

CAS RN

647037-27-2
Record name Benzene, 1-(chloromethyl)-2-fluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647037-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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